(4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone)
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Overview
Description
(4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.388 g/mol . It is characterized by the presence of two phenylmethanone groups attached to a 4,6-dimethyl-1,3-phenylene core. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) typically involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
(4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
(4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the context of use .
Comparison with Similar Compounds
(4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) can be compared with other similar compounds, such as:
(3,3-Dimethylcyclopropane-1,2-diyl)bis(phenylmethanone): This compound has a cyclopropane core instead of a phenylene core, leading to different chemical properties and reactivity.
4,4’-(4-Methyl-1,3-phenylene)bis(1-phenylsemicarbazide): This compound contains semicarbazide groups, which impart different biological activities and applications.
The uniqueness of (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) lies in its specific structural features and the resulting chemical and physical properties, making it suitable for a variety of specialized applications.
Properties
CAS No. |
57878-28-1 |
---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5-benzoyl-2,4-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-13-16(2)20(22(24)18-11-7-4-8-12-18)14-19(15)21(23)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI Key |
RGWIUVQFCJSWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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